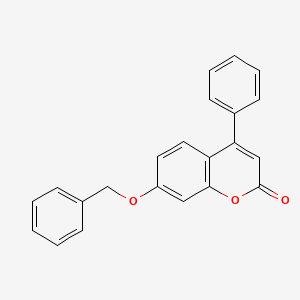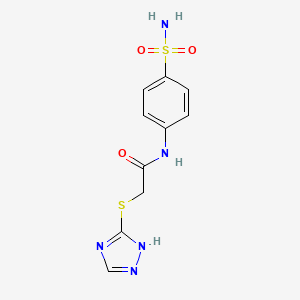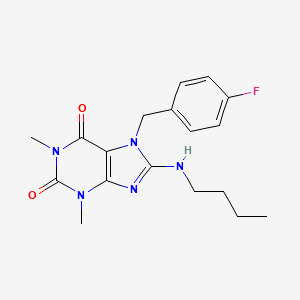![molecular formula C18H14Br2N4O3 B11668294 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B11668294.png)
N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes bromine atoms, an indole core, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Hydrazide Formation: The brominated indole is reacted with hydrazine derivatives to form the hydrazide functional group.
Condensation Reactions: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Wirkmechanismus
The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Bromophenyl)benzamide: Shares the bromophenyl group but lacks the indole core and hydrazide functional group.
4-Bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in overall structure and functional groups.
Uniqueness
N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(4-bromophenyl)ethylidene]amino}oxy)acetohydrazide is unique due to its combination of an indole core, bromine atoms, and a hydrazide functional group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
Molekularformel |
C18H14Br2N4O3 |
|---|---|
Molekulargewicht |
494.1 g/mol |
IUPAC-Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-[(E)-1-(4-bromophenyl)ethylideneamino]oxyacetamide |
InChI |
InChI=1S/C18H14Br2N4O3/c1-10(11-2-4-12(19)5-3-11)24-27-9-16(25)22-23-17-14-8-13(20)6-7-15(14)21-18(17)26/h2-8,21,26H,9H2,1H3/b23-22?,24-10+ |
InChI-Schlüssel |
BJZATSXFGCWPFB-YPJPKSQCSA-N |
Isomerische SMILES |
C/C(=N\OCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)/C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(=NOCC(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11668213.png)
![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668220.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B11668223.png)
![N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B11668227.png)

![(2E,5Z)-3-Cyclopentyl-5-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11668235.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11668251.png)

![2-{[3-(diphenylamino)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11668276.png)

![5-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668308.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668309.png)

